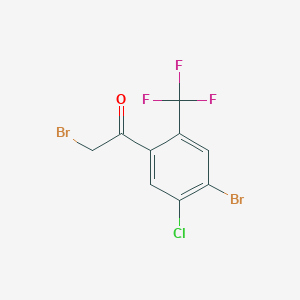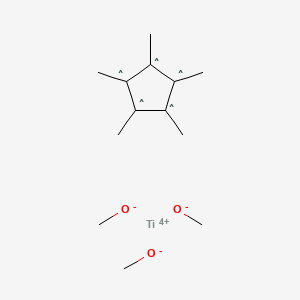
Trimethoxy(pentamethylcyclopentadienyl)titanium(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) is an organometallic compound with the chemical formula C13H24O3Ti . It is known for its yellow liquid appearance and is primarily used as a catalyst in various organic synthesis reactions . The compound is characterized by its high thermal stability and insolubility in water, making it suitable for applications in glass, optics, and ceramics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) can be synthesized through the reaction of pentamethylcyclopentadienyl sodium with titanium tetramethoxide. The reaction typically involves the following steps[3][3]:
Preparation of Pentamethylcyclopentadienyl Sodium: This is achieved by reacting pentamethylcyclopentadiene with sodium metal in an inert atmosphere.
Reaction with Titanium Tetramethoxide: The prepared pentamethylcyclopentadienyl sodium is then reacted with titanium tetramethoxide to form Trimethoxy(pentamethylcyclopentadienyl)titanium(IV).
The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture sensitivity[3][3].
Industrial Production Methods
Industrial production methods for Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and recrystallization[3][3].
Analyse Des Réactions Chimiques
Types of Reactions
Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The methoxy groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halides, alkyl halides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields titanium dioxide, while substitution reactions can produce various titanium complexes with different ligands .
Applications De Recherche Scientifique
Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) has a wide range of scientific research applications, including:
Material Science: The compound is utilized in the production of advanced ceramics and glass materials due to its high thermal stability.
Electronics: It finds applications in the development of electronic components, such as thin films and coatings.
Biomedical Research: Research is ongoing into its potential use in drug delivery systems and as a component in medical implants.
Mécanisme D'action
The mechanism of action of Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) primarily involves its role as a catalyst. The compound facilitates various chemical reactions by providing an active site for the reactants to interact. The pentamethylcyclopentadienyl ligand stabilizes the titanium center, allowing it to undergo multiple oxidation states and coordinate with different substrates . This versatility makes it an effective catalyst in numerous organic transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) include:
Trichloro(pentamethylcyclopentadienyl)titanium(IV): Similar structure but with chloride ligands instead of methoxy groups.
Tetrakis(dimethylamido)titanium(IV): Contains dimethylamido ligands instead of methoxy groups.
Bis(cyclopentadienyl)titanium(IV) dichloride: Features cyclopentadienyl ligands and chloride ligands.
Uniqueness
Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) is unique due to its combination of pentamethylcyclopentadienyl and methoxy ligands, which provide a balance of stability and reactivity. This makes it particularly effective in catalysis and material science applications .
Propriétés
Formule moléculaire |
C13H24O3Ti+ |
|---|---|
Poids moléculaire |
276.19 g/mol |
InChI |
InChI=1S/C10H15.3CH3O.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h1-5H3;3*1H3;/q;3*-1;+4 |
Clé InChI |
GQQYDESAAOEXPK-UHFFFAOYSA-N |
SMILES canonique |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[O-].C[O-].C[O-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid](/img/structure/B13725398.png)

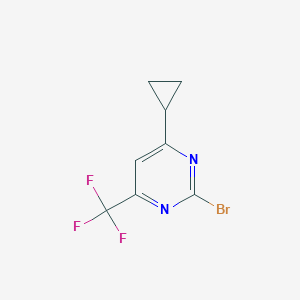
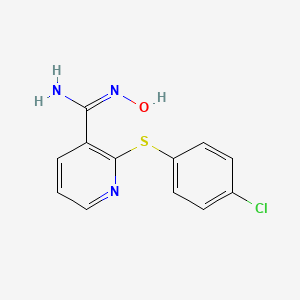
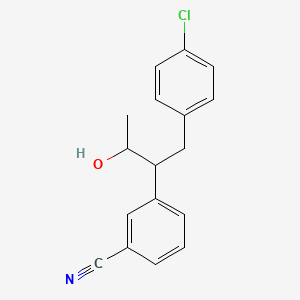
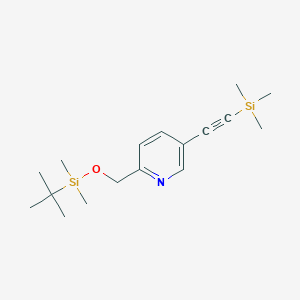
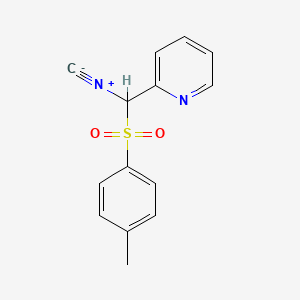

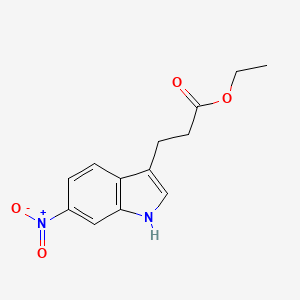
![N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13725445.png)
